2,4,5-三甲基吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

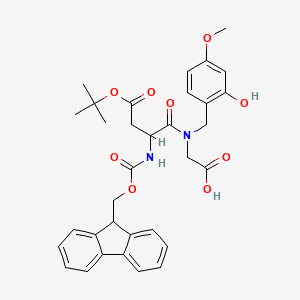

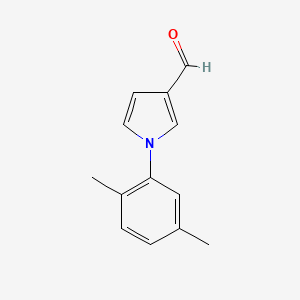

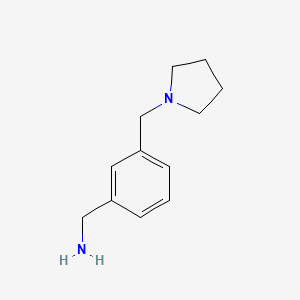

2,4,5-Trimethylpyrazol-3-amine is a heterocyclic organic compound that contains a pyrazole ring and an amine group1. It has a molecular formula of C6H11N321.

Synthesis Analysis

The synthesis of 2,4,5-Trimethylpyrazol-3-amine is not explicitly mentioned in the search results. However, the synthesis of similar pyrazole derivatives involves various methods, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites34.Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethylpyrazol-3-amine is not directly provided in the search results. However, pyrazole derivatives generally have a five-membered ring with two adjacent nitrogen atoms56.Chemical Reactions Analysis

The specific chemical reactions involving 2,4,5-Trimethylpyrazol-3-amine are not detailed in the search results. However, pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups7.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2,4,5-Trimethylpyrazol-3-amine are not provided in the search results. However, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials10.科学研究应用

材料科学中的合成和表征

2,4,5-三甲基吡唑-3-胺作为一种功能化胺,在材料的合成和表征中起着至关重要的作用。例如,在胶体二氧化硅颗粒领域,这些功能化胺被用来装饰胶体二氧化硅的表面,为评估这些颗粒的均匀性和大小提供了一种方法。这种应用在各种科学领域的研究级材料的开发中具有重要意义(Soto-Cantu, et al., 2012)。

生物学和抗菌性能

包括2,4,5-三甲基吡唑-3-胺在内的氨基吡唑类化合物被用于合成表现出多样生物活性的多杂环化合物。这些活性包括对各种细菌菌株具有显著的抗菌性能,表明它们在开发新药物和抗菌剂方面具有潜力(Behbehani, et al., 2011)。

在药物化学中的应用

在药物化学中,从2,4,5-三甲基吡唑-3-胺衍生的化合物在各种治疗应用中显示出潜力。例如,某些衍生物表现出与苯妥英和卡马西平等已有药物相当的抗惊厥性能,为该领域的药物开发开辟了新途径(Carson, et al., 1997)。

化学合成和催化

该化合物在化学合成和催化中起着关键作用。其衍生物被用作各种化学反应中的配体和催化剂,对复杂有机化合物和聚合物的合成产生重大影响。这包括其在第10族金属配合物中的作用,展示了它在合成化学中的多功能性(Deeken, et al., 2006)。

安全和危害

The safety and hazards of 2,4,5-Trimethylpyrazol-3-amine are not detailed in the search results. However, it’s important to note that many chemicals can pose safety risks and should be handled with appropriate precautions.

未来方向

The future directions for 2,4,5-Trimethylpyrazol-3-amine are not explicitly mentioned in the search results. However, the synthesis and study of pyrazole derivatives is an active area of research, with potential applications in various fields including medicine and biochemistry34.

Please note that this information is based on the available search results and may not fully cover all aspects of 2,4,5-Trimethylpyrazol-3-amine. Further research may be necessary for a more comprehensive understanding.

属性

IUPAC Name |

2,4,5-trimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNRZXTWCRTHPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)